N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c23-17-10-8-15(9-11-17)14-25-22(28)21(27)24-13-12-20(26)19-7-3-5-16-4-1-2-6-18(16)19/h1-11,20,26H,12-14H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZULGBYNHCRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide typically involves multiple steps, starting with the reaction of 4-chlorobenzylamine with a suitable carboxylic acid derivative. The reaction conditions often require the use of coupling agents and catalysts to facilitate the formation of the oxalamide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The naphthalene moiety can be reduced to form a more saturated structure.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated naphthalene derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural Modifications and Substituent Effects
The table below compares key structural features and physicochemical properties of the target compound with related oxalamides:
Key Observations:
- Steric Effects : Adamantyl substituents (e.g., compound 11 ) introduce bulkiness, which may improve binding to hydrophobic enzyme pockets but reduce solubility.
- Polarity : Hydroxyl groups (e.g., compound 117 ) or dioxin rings (e.g., ) enhance aqueous solubility, contrasting with the target compound’s reliance on chlorobenzyl for stability.
Biological Activity
N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies that elucidate its pharmacological properties.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHClNO
- Molecular Weight : 346.8 g/mol
The structure features a naphthalene moiety, which is significant for its interactions with biological systems, particularly in receptor binding and enzyme inhibition.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The presence of the naphthalene ring contributes to the compound's ability to scavenge free radicals, reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
- Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for certain kinases, which are critical in cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors, including histamine and serotonin receptors, potentially leading to effects such as anti-inflammatory responses and modulation of neurotransmitter levels.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A recent study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The IC50 values indicated significant potency compared to standard chemotherapeutic agents.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Histopathological analysis revealed decreased mitotic activity in tumor tissues, indicating effective inhibition of cancer progression.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics with moderate bioavailability. Preliminary studies indicate:
- Half-life : Approximately 4 hours
- Metabolism : Primarily hepatic, involving cytochrome P450 enzymes
- Excretion : Renal excretion of metabolites
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide, and how can purity be maximized?
- Methodology :
- Step 1 : Start with 4-chlorobenzylamine and 3-hydroxy-3-(naphthalen-1-yl)propylamine as precursors. Use a two-step approach: (i) form the oxalamide core via coupling with oxalyl chloride or ethyl oxalate under inert conditions (e.g., N₂ atmosphere), and (ii) purify intermediates via flash chromatography (hexane/ethyl acetate gradients) to remove byproducts .
- Step 2 : Optimize reaction parameters (temperature: 0–10°C for exothermic steps; solvent: 1,4-dioxane or DMF for solubility) to suppress side reactions like epimerization or hydroxyl group oxidation .
- Step 3 : Final purification via recrystallization (chloroform/methanol) or preparative HPLC (C18 column, acetonitrile/water) to achieve >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- 1H/13C NMR : Assign peaks for the 4-chlorobenzyl aromatic protons (δ ~7.3–7.5 ppm), naphthalene protons (δ ~7.7–8.3 ppm), and hydroxypropyl methine proton (δ ~4.1–4.5 ppm). Compare with analogs like N1-(4-chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide to validate regiochemistry .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error. For C₂₁H₂₀ClN₂O₃, expected m/z = 391.1185 .
- IR Spectroscopy : Identify key functional groups (amide C=O stretch: ~1650–1700 cm⁻¹; hydroxyl O-H: ~3200–3500 cm⁻¹) .
Advanced Research Questions
Q. What strategies are effective for evaluating the compound’s biological activity, particularly in enzyme inhibition or antiviral assays?
- Methodology :
- Enzyme Inhibition : Test against soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms using fluorogenic substrates. For sEH, monitor hydrolysis of cyano(6-methoxy-2-naphthalenyl)methyl trans-epoxysuccinate via fluorescence (λₑₓ = 330 nm, λₑₘ = 465 nm) .
- Antiviral Entry Inhibition : Use pseudotyped HIV particles expressing luciferase. Pre-treat cells with the compound (1–50 μM), infect with pseudovirus, and measure luciferase activity after 48 hours to assess CD4-binding site interference .
Q. How can synthetic challenges (e.g., low yields in hydroxylpropyl coupling) be resolved?
- Methodology :
- Side-Chain Protection : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ether during coupling. Deprotect post-reaction using tetrabutylammonium fluoride (TBAF) .
- Catalytic Optimization : Use Hünig’s base (DIPEA) or triethylamine to stabilize intermediates. For sterically hindered amines, employ coupling agents like HATU or EDCI .
Q. What computational approaches predict binding modes and structure-activity relationships (SAR)?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with sEH or HIV gp120. Prioritize poses where the naphthalene group engages hydrophobic pockets and the chlorobenzyl moiety aligns with aryl-binding residues .
- QSAR Modeling : Train models on analogs (e.g., from ) using descriptors like logP, polar surface area, and H-bond donors. Validate with IC₅₀ data to identify critical substituents .
Q. How does the compound’s stability under physiological conditions impact experimental design?
- Methodology :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24 hours. Adjust buffer pH to 6.5 if amide bond cleavage is observed .
- Light Sensitivity : Store solutions in amber vials if the naphthalene group shows UV-induced isomerization (assessed via UV-Vis spectroscopy at λ = 254 nm) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields or spectral data across studies?
- Methodology :
- Yield Variability : Compare solvent systems (e.g., reports 23–51% yields for similar oxalamides using 1,4-dioxane vs. DMF). Higher polarity solvents may improve solubility but increase side-product formation .
- NMR Shifts : Differences in hydroxypropyl proton shifts (δ ~4.1 vs. 4.5 ppm) may arise from solvent (CDCl₃ vs. DMSO-d6) or concentration effects. Record spectra under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
